REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:7]([CH2:8][CH2:9][O:10][CH3:11])[N:6]=[C:5]([C:12]([NH2:14])=[O:13])[C:4]=1[N+:15]([O-])=O)[CH3:2]>CO.[Pd]>[NH2:15][C:4]1[C:5]([C:12]([NH2:14])=[O:13])=[N:6][N:7]([CH2:8][CH2:9][O:10][CH3:11])[C:3]=1[CH2:1][CH3:2]
|
Type
|
CUSTOM
|
Details
|
stirred for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was pressurised at 50 psi/25° C. in a sealed vessel
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction the mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through arbocel
|
Type
|
WASH
|
Details
|
the filter cake was washed with methanol
|
Type
|
DISTILLATION
|
Details
|
The methanolic solution was distilled at atmospheric pressure
|
Type
|
WAIT
|
Details
|
The cooled mixture was granulated at ambient temperature for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (20 mL)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NN(C1CC)CCOC)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |